molecular formula C21H22N4OS2 B2914451 1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864916-98-3

1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No. B2914451
CAS RN: 864916-98-3
M. Wt: 410.55
InChI Key: KRQMZPMCJPDXOT-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, also known as TAK-915, is a novel small molecule that has been synthesized for scientific research purposes. This compound has been shown to have potential as a therapeutic agent for various neurological disorders. In

Mechanism of Action

1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone acts as a selective antagonist of the 5-HT6 receptor, which is a G-protein coupled receptor that is predominantly expressed in the central nervous system. This receptor has been implicated in the regulation of cognitive function and has been a target for drug development for various neurological disorders. By blocking the 5-HT6 receptor, this compound modulates the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive processes.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to enhance synaptic plasticity, which is crucial for learning and memory processes. Additionally, this compound has been shown to have a low potential for abuse and addiction, making it a promising therapeutic agent for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is its high selectivity for the 5-HT6 receptor, which reduces the risk of off-target effects. Additionally, this compound has a low potential for abuse and addiction, making it a safer alternative to other drugs that target the central nervous system. However, one limitation of this compound is its limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the development of 1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone. One potential application is in the treatment of cognitive impairment associated with aging. Another direction is the investigation of this compound as a potential treatment for other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to optimize the pharmacokinetics and bioavailability of this compound to improve its efficacy in vivo.
Conclusion
This compound is a novel small molecule that has shown potential as a therapeutic agent for various neurological disorders. Its high selectivity for the 5-HT6 receptor and low potential for abuse and addiction make it a promising alternative to other drugs that target the central nervous system. Further research is needed to optimize its pharmacokinetics and bioavailability, and to investigate its potential applications in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves the reaction of 3-(p-tolyl)-1,2,4-thiadiazol-5-amine with 4-phenylpiperazine in the presence of a coupling agent, followed by the addition of 2-chloroethyl ethyl sulfide. The resulting product is then purified by column chromatography to obtain this compound in its pure form.

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has been primarily studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and cognitive impairment. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been found to enhance synaptic plasticity, which is crucial for learning and memory processes.

properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c1-16-7-9-17(10-8-16)20-22-21(28-23-20)27-15-19(26)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQMZPMCJPDXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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